Methyl methylphosphonocyanidate

Description

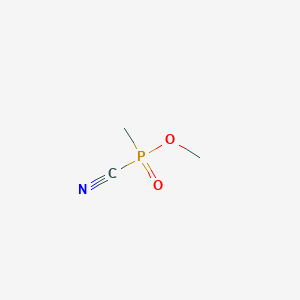

Methyl methylphosphonocyanidate (IUPAC name: Methyl methylphosphonocyanidoate) is an organophosphorus compound characterized by a methyl group bonded to a phosphorus atom, which is further linked to a cyano (CN) group and an additional methoxy group.

Properties

CAS No. |

101153-04-2 |

|---|---|

Molecular Formula |

C3H6NO2P |

Molecular Weight |

119.06 g/mol |

IUPAC Name |

[methoxy(methyl)phosphoryl]formonitrile |

InChI |

InChI=1S/C3H6NO2P/c1-6-7(2,5)3-4/h1-2H3 |

InChI Key |

WQFPNRULSYYNJU-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl methylphosphonocyanidate typically involves the reaction of methylphosphonic dichloride with sodium cyanide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3P(O)Cl2+NaCN→CH3P(O)(CN)Cl+NaCl

Further purification steps may be required to obtain the pure compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl methylphosphonocyanidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different phosphonates.

Substitution: It can undergo substitution reactions where the cyanide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions include various phosphonates, phosphates, and substituted derivatives of this compound.

Scientific Research Applications

Methyl methylphosphonocyanidate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl methylphosphonocyanidate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit enzymes like acetylcholinesterase.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and regulatory differences between methyl methylphosphonocyanidate and related organophosphorus compounds:

Notes:

- Substituent Impact: The cyano group (CN) in this compound likely increases its reactivity and toxicity compared to chloro analogs (e.g., methyl methylphosphonochloridate). Fluorinated derivatives (e.g., PCF) may exhibit enhanced volatility or persistence .

- weaponization) .

Toxicity and Physicochemical Properties

While direct toxicity data for this compound is unavailable, comparisons can be drawn from related compounds:

- Methyl methylphosphonochloridate: Used as a precursor in nerve agent synthesis. Its LD₅₀ (median lethal dose) is estimated to be in the range of micrograms per kilogram, similar to VX analogs .

- PCN (2-methylpropyl methylphosphonocyanidate): As a Novichok-series agent, it exhibits extreme toxicity (LCt₅₀ < 100 mg·min/m³), targeting acetylcholinesterase enzymes .

- Volatility: Cyano-containing compounds (e.g., this compound) are less volatile than fluoridated analogs (e.g., PCF), impacting their environmental persistence .

Biological Activity

Methyl methylphosphonocyanidate (MMPC) is a chemical compound that has garnered attention in the context of chemical warfare and toxicology. Its structure and biological activity have implications for both environmental health and military applications. This article provides a comprehensive overview of the biological activity of MMPC, including relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 101153-04-2 |

| Molecular Formula | C4H6N2O2P |

| Molecular Weight | 158.07 g/mol |

| IUPAC Name | This compound |

MMPC is a methylphosphonate compound with a cyanide group, which suggests potential interactions with biological systems. The cyanide moiety can inhibit cytochrome c oxidase, leading to cellular hypoxia. Additionally, the phosphonate group may interfere with phospholipid membranes and enzymatic processes involving phosphatases.

- Cyanide Interaction : Cyanide ions can bind to metal ions in biological systems, disrupting cellular respiration and leading to toxicity.

- Phosphonate Activity : The presence of the phosphonate group can affect enzyme activity by mimicking phosphate substrates, potentially leading to inhibition of key metabolic pathways.

Toxicological Studies

Research has indicated that compounds similar to MMPC can exhibit significant neurotoxic effects. A study highlighted the effects of organophosphate compounds on neurological function, suggesting that MMPC could pose similar risks.

- Neurotoxicity : Exposure to organophosphates has been linked to long-term neurodevelopmental issues. Given MMPC's structural similarities, it is crucial to investigate its neurotoxic potential further.

Case Study 1: Environmental Impact Assessment

In an environmental study examining the impact of chemical agents on local ecosystems, researchers found that compounds like MMPC could leach into groundwater, affecting aquatic life. The study emphasized the need for stringent regulations on chemical handling and disposal.

Case Study 2: Military Exposure

A retrospective analysis of military personnel exposed to chemical agents during training exercises revealed that exposure to compounds similar to MMPC resulted in acute respiratory issues and long-term health complications. This underscores the importance of protective measures for individuals working with or around such chemicals.

Research Findings

Recent studies have focused on the biological activity of MMPC and its analogs:

- Cellular Studies : In vitro studies demonstrated that MMPC could induce apoptosis in neuronal cell lines at high concentrations.

- Animal Studies : Rodent models exposed to MMPC showed signs of neurological impairment, including altered locomotor activity and cognitive deficits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.